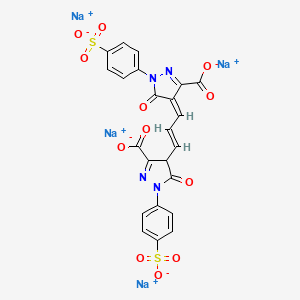
6'-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of toluidide, characterized by the presence of a chloro group, an ethylamino group, and a hexanotoluidide structure. This compound is often used in various chemical reactions and has significant implications in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-2-hexanone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. The process often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium ethoxide (NaOEt) in ethanol
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic and neuroprotective effects
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride involves its interaction with specific molecular targets. It binds to the GABA_A receptor complex, particularly the β2 and β3 subunits, and the translocator protein (18 kDa) TSPO. This binding modulates GABAergic neurotransmission and promotes neurosteroid synthesis, leading to its anxiolytic and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride
- 6-Chloro-2-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine hydrochloride
Uniqueness
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is unique due to its specific structural features and the presence of both chloro and ethylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
78265-90-4 |
|---|---|
Molekularformel |
C15H24Cl2N2O |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
N-(2-chloro-6-methylphenyl)-2-(ethylamino)hexanamide;hydrochloride |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-4-6-10-13(17-5-2)15(19)18-14-11(3)8-7-9-12(14)16;/h7-9,13,17H,4-6,10H2,1-3H3,(H,18,19);1H |
InChI-Schlüssel |
NATVSGYXBNIRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)



![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)





![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
